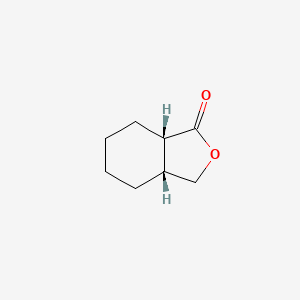

(3Ar,7as)-hexahydro-2-benzofuran-1(3h)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(3aR,7aS)-3a,4,5,6,7,7a-hexahydro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-8-7-4-2-1-3-6(7)5-10-8/h6-7H,1-5H2/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYUMBPDHPMKHM-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288796 | |

| Record name | (3ar,7as)-hexahydro-2-benzofuran-1(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6939-71-5 | |

| Record name | NSC57636 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3ar,7as)-hexahydro-2-benzofuran-1(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3ar,7as Hexahydro 2 Benzofuran 1 3h One

Enantioselective and Diastereoselective Synthesis Strategies

The construction of the two contiguous stereocenters in the target molecule with the correct cis-fused ring junction is a significant synthetic challenge. Strategies employing asymmetric catalysis, chiral auxiliaries, and organocatalytic cascades have proven effective in addressing this challenge.

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. For the synthesis of benzofuranone scaffolds, transition metal catalysis, particularly with palladium and rhodium, has been instrumental. An asymmetric intramolecular Heck-Matsuda reaction, for example, can be employed to construct the dihydrobenzofuran core with high enantioselectivity. nih.gov This is often followed by further transformations to achieve the final saturated lactone structure.

Another powerful strategy involves the asymmetric 1,4-conjugate addition of arylboronic acids to chromones, catalyzed by chiral rhodium complexes, to form chiral flavanones. nih.gov While this produces a related aromatic scaffold, subsequent stereoselective reduction of both the double bond and the carbonyl group can lead to saturated systems like the target hexahydro-2-benzofuran-1(3H)-one. The choice of chiral ligand is paramount in these reactions, dictating the stereochemical outcome.

| Catalyst/Ligand System | Reaction Type | Substrate Type | Enantiomeric Ratio (er) / ee | Reference |

| Palladium / Chiral N,N Ligands | Intramolecular Heck-Matsuda | Aryl diazonium salts with olefinic tethers | Up to 99:1 er | nih.gov |

| Rhodium / Chiral Diene Ligand | 1,4-Conjugate Addition | Chromones and Arylboronic Acids | Not specified | nih.gov |

| N-Heterocyclic Carbene (NHC) | Addition/Cyclization Cascade | Amidoesters and Iminoquinones | High ee values | nih.gov |

This table presents examples of asymmetric catalysis used for constructing related benzofuranone cores, which are foundational for synthesizing the target molecule.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stoichiometric, enantiopure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter(s) are set, the auxiliary is removed. The use of Ellman's tert-butylsulfinamide is a well-established method for the asymmetric synthesis of chiral amines and has been applied to the synthesis of complex heterocyclic natural products. researchgate.net

In the context of synthesizing (3aR,7aS)-hexahydro-2-benzofuran-1(3H)-one, a chiral auxiliary could be attached to a precursor, such as a cyclohexene (B86901) derivative. A subsequent diastereoselective reaction, like an epoxidation or dihydroxylation followed by lactonization, would be controlled by the auxiliary. For instance, condensing a chiral amine like (−)-8-benzylaminomenthol with o-phthaldehyde can create a chiral perhydro-1,3-benzoxazine, which then directs the addition of organometallic reagents with excellent diastereoselectivity, ultimately leading to enantiopure phthalides (isobenzofuranones) after auxiliary removal. researchgate.net

| Chiral Auxiliary | Key Reaction | Diastereomeric Excess (de) / Diastereomeric Ratio (dr) | Precursor Type | Reference |

| tert-Butylsulfinamide | Haloamide Cyclization | High stereoselectivity | Acyclic amino-olefin | researchgate.net |

| (−)-8-Benzylaminomenthol | Organometallic Addition to Benzoxazine | Excellent de | o-Phthaldehyde | researchgate.net |

This table illustrates the application of chiral auxiliaries in creating stereocenters in related heterocyclic systems.

Organocatalytic Cascade Reactions for Lactone Formation

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, often enabling complex cascade reactions from simple starting materials. rsc.orgresearchgate.net These cascades, where multiple bonds are formed in a single operation, offer high efficiency and stereocontrol.

For the formation of lactones, a quinine-squaramide catalyst has been used in a Michael/ketalization/fragmentation cascade reaction between ortho-quinone methides and cyclobutanone (B123998) carbon esters to produce enantioenriched 8-membered lactones. rsc.orgrsc.orgbuchler-gmbh.com Although this produces a larger ring size, the principles of organocatalytic cascade reactions are directly applicable. A more relevant approach for the target molecule could involve an asymmetric Michael addition of a nucleophile to a cyclohexenone derivative, followed by an intramolecular cyclization/lactonization, all catalyzed by a single organocatalyst like a chiral bifunctional thiourea (B124793) or a proline derivative.

| Organocatalyst | Reaction Type | Key Intermediates | Enantioselectivity (ee) | Reference |

| Quinine-Squaramide | Michael/Ketalization/Fragmentation | Michael adduct, Ketal | Excellent | rsc.orgrsc.org |

| Quinine-derived Urea | [3 + 2] Annulation | Azomethine ylide | Up to 99:1 er | rsc.org |

This table highlights examples of organocatalytic cascade reactions for the synthesis of complex lactones and related heterocycles.

Biocatalytic Transformations for Stereoisomeric Purity

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. For achieving the exceptional stereoisomeric purity required in many applications, enzyme-based methods are often superior to traditional chemical routes.

Enzyme-Mediated Oxidation of Mesodiols

The desymmetrization of meso compounds is an elegant strategy for generating enantiomerically pure products. In this approach, a prochiral meso-diol, such as cis-1,2-bis(hydroxymethyl)cyclohexane, can be selectively oxidized by an alcohol dehydrogenase. Horse Liver Alcohol Dehydrogenase (HLADH) is a classic example of an enzyme used for the stereospecific oxidation of meso-diols to yield chiral lactones with very high enantiomeric excess. acs.org The enzyme selectively oxidizes one of the two enantiotopic hydroxymethyl groups, leading to an intermediate lactol that is further oxidized to the final lactone. nih.gov This method directly establishes the required stereochemistry in a single, highly efficient step.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Horse Liver Alcohol Dehydrogenase (HLADH) | Bridged bicyclic meso-diols | Chiral lactones | >98% | acs.org |

| Horse Liver Alcohol Dehydrogenase (HLADH) | Various diols | Chiral lactones | High efficiency | nih.gov |

This table shows the effectiveness of enzyme-mediated oxidation for producing enantiopure lactones from meso starting materials.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used method for separating a racemic mixture. It relies on an enzyme, typically a lipase (B570770), selectively reacting with one enantiomer of the racemate at a much higher rate than the other. For the synthesis of this compound, a racemic precursor alcohol could be resolved. nih.gov

In a typical procedure, a racemic alcohol is subjected to acylation using an acyl donor like vinyl acetate (B1210297) in the presence of a lipase, such as Candida antarctica lipase B (CALB) or Amano Lipase PS. nih.govnih.gov One enantiomer is acylated to form an ester, while the other remains as the unreacted alcohol. The resulting mixture of the ester and the unreacted alcohol can then be easily separated. This method can provide access to both enantiomers of the precursor with high optical purity. lookchem.comresearchgate.net

This table summarizes various lipase-catalyzed kinetic resolutions applied to precursors of chiral heterocyclic compounds.

Engineered Metalloenzyme-Catalyzed Stereoselective Lactonization

The use of engineered metalloenzymes, particularly cytochrome P450 variants, has emerged as a powerful strategy for asymmetric lactonization. digitellinc.com These biocatalysts can achieve high levels of chemo- and enantioselectivity in the intramolecular C-H functionalization of appropriate substrates to form lactones. digitellinc.com By engineering the active site of these enzymes, it is possible to favor the formation of one enantiomer over the other. digitellinc.com For instance, different engineered P450 variants can be employed to access either enantiomer of a desired γ-lactone product. digitellinc.com This approach is particularly valuable for synthesizing tertiary lactones, which are common structural features in natural products. digitellinc.com The reactions are typically carried out under mild conditions and can be applied to a variety of dioxazolone derivatives, which are readily accessible from the corresponding carboxylic acids. digitellinc.com

Engineered myoglobins have also demonstrated utility as versatile biocatalysts for various carbene transfer reactions, which can be adapted for the synthesis of complex heterocyclic structures. nih.gov The ability to tune the reactivity and selectivity of these metalloenzymes through protein engineering offers a significant advantage in the synthesis of chiral molecules like this compound. nih.gov

Chemical Cyclization and Annulation Pathways

A variety of chemical methods have been developed for the synthesis of the hexahydro-2-benzofuran-1(3H)-one core, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Propyl Chloroformate-Mediated Cyclization

While specific examples detailing propyl chloroformate-mediated cyclization for the direct synthesis of this compound are not prevalent in the reviewed literature, the general principle of using chloroformates to activate carboxylic acids for subsequent intramolecular cyclization is a well-established synthetic strategy. This approach would typically involve the activation of a suitable cyclohexene-1-acetic acid derivative, followed by intramolecular attack of a hydroxyl group to form the lactone ring. The stereochemistry of the final product would be dependent on the stereochemistry of the starting material and the reaction conditions.

Intramolecular Additions and Lactonization Reactions

Organocatalytic intramolecular Michael addition/lactonization cascades provide a powerful and stereodivergent route to substituted dihydrobenzofurans and tetrahydrofurans. nih.gov By selecting the appropriate chiral Lewis base catalyst, it is possible to control the diastereoselectivity of the cyclization. For example, (S)-(-)-tetramisole hydrochloride promotes the formation of syn-diastereoisomers with high enantioselectivity, while cinchona alkaloid-derived catalysts favor the formation of the corresponding anti-diastereoisomers. nih.gov The proposed catalytic cycle involves the formation of an activated ester from the starting enone acid, followed by nucleophilic attack from the Lewis base catalyst to form an ammonium (B1175870) enolate. This intermediate then undergoes an intramolecular Michael addition to create the new C-C bond and set the two stereocenters, followed by lactonization to release the catalyst and the final product. nih.gov

Another approach involves a metal-free tandem rearrangement/lactonization of α-aryl-α-diazoacetates with triarylboranes to access 3,3-disubstituted benzofuran-2-(3H)-ones. nih.gov In this reaction, an intermediate boron enolate undergoes an intramolecular rearrangement to form a quaternary center, which then cyclizes to afford the benzofuranone structure. nih.gov

Diels-Alder Reactions for Bicyclic Frameworks

The Diels-Alder reaction is a powerful tool for the construction of cyclic and bicyclic systems, including the core structure of hexahydro-2-benzofuran-1(3H)-one. masterorganicchemistry.com This [4+2] cycloaddition reaction between a conjugated diene and a dienophile can establish the cis-fused ring junction characteristic of the target molecule with high stereoselectivity. mdpi.com The regioselectivity and diastereoselectivity of the Diels-Alder reaction are influenced by the electronic and steric properties of the diene and dienophile. nih.gov

For the synthesis of benzofuranone frameworks, a Diels-Alder based cascade reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups has been developed. oregonstate.edu This method allows for the regioselective preparation of benzofuranones with programmable substitution patterns. oregonstate.edu The reaction proceeds through a Diels-Alder cycloaddition followed by a series of transformations to yield the final product. oregonstate.edu Similarly, the Diels-Alder reaction of substituted salicylaldehydes with ethyl diazoacetate can provide ethyl 1-benzofuran-3-carboxylates, which can be further elaborated. researchgate.net The reaction of these compounds with Danishefsky's diene is regioselective and provides an effective method for constructing the heterocyclic skeleton of hexahydrodibenzo[b,d]furan-7-one. researchgate.net

The intramolecular Diels-Alder reaction is particularly useful for creating complex polycyclic systems in a single step. masterorganicchemistry.com When the diene and dienophile are tethered by a chain of three or four carbons, a new five or six-membered ring is formed in addition to the six-membered ring from the cycloaddition. masterorganicchemistry.com

Palladium-Catalyzed Asymmetric Allylic Alkylation for Benzofuranones

Palladium-catalyzed asymmetric allylic alkylation (AAA) has become a cornerstone of modern asymmetric synthesis, enabling the enantioselective formation of C-C and C-heteroatom bonds. nih.gov This methodology has been successfully applied to the synthesis of chiral benzofuranones. nih.govthieme-connect.de The reaction typically involves the reaction of a prochiral nucleophile with an allylic electrophile in the presence of a chiral palladium catalyst. rsc.org

A significant advancement in this area is the ligand-controlled E/Z and enantioselective allylation of prochiral carbon nucleophiles with 1,2-disubstituted allylic carbonates. nih.gov The use of modular ion-paired chiral ligands allows for simultaneous control over both the geometry of the double bond and the stereochemistry of the newly formed chiral center. nih.gov Furthermore, the development of new Trost-type bisphosphine ligands has enabled the highly efficient and enantioselective palladium-catalyzed decarboxylative dearomative asymmetric allylic alkylation of benzofurans. thieme-connect.de This approach has been instrumental in the diversity-oriented synthesis of complex natural products. thieme-connect.de The combination of base-promoted retro-sulfa-Michael addition and palladium-catalyzed asymmetric allenylic alkylation has also been used to synthesize chiral thiochromanones containing multiple stereogenic centers. researchgate.net

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Engineered Cytochrome P450 | Dioxazolone derivatives | Tertiary γ-lactones | High enantioselectivity |

| (S)-(-)-Tetramisole hydrochloride | Enone acids | syn-Dihydrobenzofurans | Up to 99:1 d.r. syn/anti, 99% ee syn |

| Cinchona alkaloid derivative | Enone acids | anti-Dihydrobenzofurans | Up to 10:90 d.r. syn/anti, 99% ee anti |

| Palladium with Trost-type ligands | Benzofurans | Chiral flavaglines | High efficiency and enantioselectivity |

| Palladium with ion-paired chiral ligands | Prochiral carbon nucleophiles | E- and enantiomerically enriched allylated products | High E/Z selectivity and enantioselectivity |

Total Synthesis of Complex Molecules Featuring the Hexahydro-2-benzofuran-1(3H)-one Motif as an Intermediate

The this compound core is a crucial intermediate in the total synthesis of numerous complex natural products. Its rigid, bicyclic structure provides a scaffold for the stereocontrolled introduction of further functionality.

For example, the first total synthesis of 5-(1-hydroxy-1-ethyl)-2-isopropyliden-2H-benzofuran-3-one, a natural product isolated from Verbesina luetzelburgii, was achieved in both racemic and optically active forms. researchgate.net The synthesis involved an eight-step sequence starting from 4'-hydroxyacetophenone. Key steps included a Williamson etherification with chloroacetone (B47974) and an organocatalytic cross-aldolization to form a 2-acetyl-2,3-dihydrobenzofuran-3-ol intermediate. researchgate.net This intermediate was then subjected to a series of transformations, including a Grignard addition, selective oxidation, and a MsCl-assisted dehydration, to construct the final product. researchgate.net The stereodivergent organocatalytic intramolecular Michael addition/lactonization strategy is also a powerful tool in the synthesis of natural products containing dihydrobenzofuran and tetrahydrofuran (B95107) cores, such as macrolides, pterocarpans, and acetogenins. nih.gov

Chemical Reactivity and Mechanistic Aspects of the 3ar,7as Hexahydro 2 Benzofuran 1 3h One Lactone Core

Lactone Ring Opening and Closure Mechanisms

The stability of the lactone ring in (3aR,7aS)-hexahydro-2-benzofuran-1(3H)-one is subject to equilibrium dynamics, particularly under acidic or basic conditions, leading to ring-opening and closure.

Acid-Catalyzed Ring Opening and Closure: In the presence of an acid catalyst and a nucleophile like water or an alcohol, the carbonyl oxygen of the lactone is protonated, which significantly enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack at this carbon leads to a tetrahedral intermediate. The ring is opened by the elimination of the hydroxyl group, which was formerly the ether oxygen of the lactone. This process is reversible, and the open-chain hydroxy acid or ester can recyclize to the lactone, especially with the removal of the nucleophile. The intramolecular nature of the cyclization of the resulting cis-2-(hydroxymethyl)cyclohexanecarboxylic acid is entropically favored.

Base-Catalyzed Ring Opening (Hydrolysis): Under basic conditions, such as in the presence of sodium hydroxide (B78521), the lactone ring readily opens via nucleophilic acyl substitution. A hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The ring opens by the cleavage of the acyl-oxygen bond, resulting in the formation of a carboxylate and a primary alcohol. This reaction, often termed saponification, is effectively irreversible because the resulting carboxylate is deprotonated under the basic conditions, making it a poor electrophile for a reverse reaction.

The equilibrium between the lactone and its corresponding hydroxy acid is a critical aspect of its chemistry. While γ-lactones like this compound are generally more stable than their open-chain counterparts, the position of this equilibrium can be manipulated by reaction conditions.

Oxidative Transformations and Product Diversification

The lactone core of this compound can undergo various oxidative transformations, leading to a diverse range of products. The specific outcome of an oxidation reaction is highly dependent on the oxidant used and the reaction conditions.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) under harsh conditions (hot, concentrated, acidified), can lead to the cleavage of the cyclohexane (B81311) ring. This oxidative cleavage would likely target the carbon-carbon bonds of the cyclohexane ring, ultimately leading to dicarboxylic acids. For instance, oxidation could yield 1,2,3-propanetricarboxylic acid derivatives after cleavage and further oxidation of the resulting fragments.

Milder oxidation conditions might selectively target the carbon atoms adjacent to the ether oxygen. However, the lactone functionality itself is relatively resistant to oxidation. The primary alcohol formed upon ring-opening, however, can be readily oxidized to an aldehyde or a carboxylic acid.

| Oxidizing Agent | Typical Conditions | Potential Products |

| Potassium Permanganate (KMnO4) | Hot, acidic | Dicarboxylic and tricarboxylic acids |

| Chromium Trioxide (CrO3) | Acetic acid | Ketones or carboxylic acids |

| Ruthenium Tetroxide (RuO4) | CCl4/CH3CN/H2O | Ring-cleaved dicarboxylic acids |

This table presents potential outcomes based on general reactivity patterns of similar cyclic ethers and lactones.

Reductive Pathways to Corresponding Diols

The carbonyl group of the lactone in this compound is susceptible to reduction by strong hydride-donating reagents. This reduction typically proceeds to the corresponding diol, cis-1,2-bis(hydroxymethyl)cyclohexane.

Reduction with Lithium Aluminum Hydride (LiAlH4): Lithium aluminum hydride is a potent reducing agent capable of reducing esters and lactones to alcohols. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the ring-opening to form an aldehyde, which is immediately further reduced by another equivalent of hydride to a primary alcohol. The final product, after an acidic workup to protonate the alkoxides, is the diol. Due to the strength of LiAlH4, the reaction is typically rapid and high-yielding.

Reduction with Sodium Borohydride (B1222165) (NaBH4): Sodium borohydride is a milder reducing agent than LiAlH4 and is generally not reactive enough to reduce esters or lactones under standard conditions. However, its reactivity can be enhanced by the addition of certain additives or by using specific solvents and higher temperatures, which can facilitate the reduction to the diol.

Catalytic Hydrogenation: Catalytic hydrogenation can also be employed to reduce lactones to diols. This method typically requires high pressures of hydrogen gas and a heterogeneous catalyst, such as copper chromite or ruthenium-based catalysts. The reaction proceeds through the hydrogenation of the ester carbonyl group.

| Reducing Agent | Typical Conditions | Primary Product |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF | cis-1,2-bis(hydroxymethyl)cyclohexane |

| Sodium Borohydride (NaBH4) | Methanol, elevated temperature | cis-1,2-bis(hydroxymethyl)cyclohexane (slower reaction) |

| H2 / Copper Chromite | High pressure, high temperature | cis-1,2-bis(hydroxymethyl)cyclohexane |

This table provides expected products based on the known reactivity of lactones with these reducing agents.

Nucleophilic Substitution Reactions on the Lactone Ring

The electrophilic nature of the carbonyl carbon in this compound allows for nucleophilic substitution reactions, leading to ring-opened derivatives.

Ammonolysis: The reaction with ammonia (B1221849) or primary/secondary amines results in the formation of an amide. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the alkoxide portion of the lactone ring leads to the formation of a hydroxy amide. This reaction is a type of aminolysis.

Reaction with Grignard Reagents: Grignard reagents (RMgX) are strong nucleophiles and bases. They react with lactones in a two-fold manner. The first equivalent of the Grignard reagent attacks the carbonyl carbon, leading to a ring-opened ketone intermediate. This ketone is more reactive than the starting lactone and is immediately attacked by a second equivalent of the Grignard reagent. After an acidic workup, the final product is a diol where one of the hydroxyl groups is tertiary and bears two identical alkyl/aryl groups from the Grignard reagent.

| Nucleophile | Product Type |

| Ammonia (NH3) | Hydroxy amide |

| Primary Amine (RNH2) | N-substituted hydroxy amide |

| Grignard Reagent (RMgX, 2 equiv.) | Diol with a tertiary alcohol |

This table illustrates the products formed from nucleophilic attacks on the lactone ring.

Hydrolytic Stability and Derivatives

The hydrolytic stability of this compound is pH-dependent. As discussed, it is susceptible to hydrolysis under both acidic and basic conditions, with the rate of hydrolysis being significantly faster under basic conditions. At neutral pH and ambient temperature, the lactone is relatively stable.

The product of hydrolysis is cis-2-(hydroxymethyl)cyclohexanecarboxylic acid. This hydroxy acid is a versatile intermediate that can be used to synthesize various derivatives. For example, the carboxylic acid moiety can be converted into other functional groups such as esters, amides, or acid chlorides. The primary alcohol can undergo oxidation or be converted into a leaving group for subsequent substitution reactions. The bifunctional nature of the hydrolysis product allows for its use in the synthesis of polyesters and other polymers.

Stereochemical Control and Conformational Analysis in Hexahydro 2 Benzofuran 1 3h One Systems

Absolute and Relative Stereochemistry Determination

The unambiguous assignment of both the relative and absolute stereochemistry of the chiral centers in hexahydro-2-benzofuran-1(3H)-one is fundamental for its characterization and use in stereospecific synthesis. The cis-fusion of the cyclohexane (B81311) and γ-lactone rings in the (3aR,7aS) isomer defines its relative stereochemistry.

X-ray Crystallography: Single-crystal X-ray diffraction stands as the definitive method for the determination of the absolute configuration of crystalline compounds. For (3aR,7aS)-hexahydro-2-benzofuran-1(3H)-one, the crystallographic data, which can be found in repositories such as the Cambridge Crystallographic Data Centre (CCDC) under deposition number 1505246, provides an unequivocal stereochemical assignment. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, which together define the exact three-dimensional arrangement of the atoms in the crystal lattice. In a study on 2,3-dihydro-1-benzofuran derivatives, X-ray crystallography was successfully employed to determine the absolute configuration of a chiral compound, with the Flack and Hooft parameters confirming the correctness of the assignment. nih.gov Similarly, the crystal structures of other benzofuranone derivatives have been elucidated, providing valuable insights into their molecular geometry. nih.govresearchgate.net

Chiroptical Methods: In the absence of suitable crystals for X-ray analysis, chiroptical techniques such as Circular Dichroism (CD) spectroscopy can be employed. The experimental CD spectrum can be compared with the theoretically calculated spectrum for a known absolute configuration to make an assignment.

The stereochemistry is also encoded in the compound's nomenclature and standardized chemical identifiers:

| Identifier Type | Representation for this compound |

| IUPAC Name | (3aR,7aS)-3a,4,5,6,7,7a-hexahydro-3H-2-benzofuran-1-one nih.gov |

| SMILES | C1CC[C@H]2C@@HCOC2=O nih.gov |

| InChI | InChI=1S/C8H12O2/c9-8-7-4-2-1-3-6(7)5-10-8/h6-7H,1-5H2/t6-,7-/m0/s1 nih.gov |

| InChIKey | WLYUMBPDHPMKHM-BQBZGAKWSA-N |

Diastereoselectivity and Enantioselectivity in Synthetic Routes

The synthesis of hexahydro-2-benzofuran-1(3H)-one with a specific stereochemistry necessitates the use of stereoselective synthetic methods. The cis-fusion of the two rings is a key stereochemical feature that must be controlled during synthesis.

Diastereoselective Synthesis: The formation of the cis-fused bicyclic system is often favored thermodynamically over the trans-fused isomer. nih.gov Synthetic strategies targeting cis-fused bicyclic γ-lactones have been developed, for instance, through the stereospecific rearrangement of spiro bicyclic β-lactones. rsc.org In the synthesis of related benzofuran-3(2H)-one derivatives, diastereoselective methods have been employed to control the relative stereochemistry of newly formed chiral centers. researchgate.net For example, the catalytic halolactonization of lactam-tethered 5-aryl-4(E)-pentenoic acids has been shown to proceed with high diastereoselectivity to furnish trans-fused-γ-lactam-δ-lactones. nih.gov

Enantioselective Synthesis: Achieving high enantioselectivity in the synthesis of chiral benzofuranones is a significant challenge. Biocatalysis has emerged as a powerful tool in this regard. For instance, a biocatalytic strategy for the cyclopropanation of benzofurans using engineered myoglobins has been reported to yield 2,3-dihydrobenzofurans with excellent diastereo- and enantioselectivity (>99.9% de and ee). rochester.edu While this method applies to a related scaffold, it highlights the potential of biocatalysis in the asymmetric synthesis of such compounds. Other catalytic strategies for the synthesis of benzofuran (B130515) derivatives have also been explored, including those using Lewis acid and Brønsted acid catalysts, which can be adapted for enantioselective transformations with chiral catalysts. nih.gov

Below is a table summarizing different synthetic approaches and the stereochemical control achieved:

| Synthetic Method | Target Scaffold | Stereoselectivity | Key Findings |

| Enzymatic Hydrolysis | This compound | High | Yields of >85% with high stereoselectivity. |

| Biocatalytic Cyclopropanation | 2,3-Dihydrobenzofurans | >99.9% de and ee | Engineered myoglobins as efficient catalysts. rochester.edu |

| β-lactone Rearrangement | cis-Fused bicyclic γ-lactones | Stereospecific | Rearrangement proceeds with high fidelity. rsc.org |

| Catalytic Halolactonization | Fused γ-lactam-δ-lactones | Diastereoselective | Predominant formation of the trans-fused product. nih.gov |

Conformational Preferences of the Bicyclic Framework

The bicyclic framework of this compound is conformationally restricted due to the fusion of the cyclohexane and γ-lactone rings. The cis-fusion dictates that the cyclohexane ring adopts a chair-like conformation, while the five-membered lactone ring is likely to exist in an envelope or twist conformation to minimize steric strain.

Computational studies and conformational analysis of related bicyclic lactones have shown that the cis-fused isomers are thermodynamically more stable than their trans-fused counterparts. nih.gov The conformational analysis of various lactones has been investigated using techniques such as the lanthanide-induced shift (LIS) NMR method. For γ-valerolactone, a related five-membered lactone, an equilibrium between two envelope conformations is observed, with the conformer having a pseudo-equatorial methyl group being more populated (70%). rsc.org In the case of this compound, the cyclohexane ring is expected to influence the conformational equilibrium of the lactone ring. The interplay of steric and electronic effects will determine the preferred conformation of the bicyclic system. Conformational analysis of related lactone systems has demonstrated that the coupling constants between adjacent protons, as determined by NMR spectroscopy, can provide valuable information about the dihedral angles and thus the predominant conformation. researchgate.net

Spectroscopic Techniques for Stereoisomer Elucidation

A variety of spectroscopic techniques are indispensable for the structural elucidation and differentiation of stereoisomers of hexahydro-2-benzofuran-1(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and relative stereochemistry of the molecule. The chemical shifts, coupling constants, and through-space interactions observed in 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide detailed information about the spatial arrangement of atoms. For instance, the observation of a NOE between the protons at the bridgehead carbons (3a and 7a) would confirm the cis-fusion of the rings. The PubChem database contains ¹³C NMR spectral data for this compound. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the lactone functional group. A characteristic strong absorption band for the carbonyl (C=O) stretching vibration is expected in the region of 1770 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Gas chromatography-mass spectrometry (GC-MS) data is available for this compound in the NIST Mass Spectrometry Data Center. nih.gov

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique for the separation and analysis of enantiomers. researchgate.netiapc-obp.comnih.gov This method allows for the determination of the enantiomeric excess (ee) of a chiral sample and can be used for the preparative separation of enantiomers. Various types of CSPs are available, and the choice depends on the specific properties of the analyte.

The following table summarizes the key spectroscopic data for the characterization of this compound:

| Spectroscopic Technique | Key Feature | Application |

| ¹H NMR | Chemical shifts, coupling constants | Determination of proton environment and relative stereochemistry |

| ¹³C NMR | Chemical shifts | Identification of carbon skeleton |

| 2D NMR (e.g., NOESY) | Through-space proton-proton correlations | Confirmation of cis-ring fusion and conformational analysis |

| IR Spectroscopy | Carbonyl (C=O) stretching frequency | Identification of the lactone functional group (~1770 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern | Determination of molecular weight and structural fragments |

| Chiral HPLC | Separation of enantiomers | Determination of enantiomeric purity |

Advanced Applications in Organic Synthesis Research

Utilization as Chiral Building Blocks and Scaffolds

The enantiomerically pure forms of (3Ar,7as)-hexahydro-2-benzofuran-1(3h)-one serve as valuable chiral building blocks in asymmetric synthesis. The preparation of the optically active lactone, specifically (+)-(1R,6S)-8-oxabicyclo[4.3.0]nonan-7-one, has been achieved through enzyme-catalyzed oxidation of the corresponding meso-diol, cis-1,2-bis(hydroxymethyl)cyclohexane. This biocatalytic approach, utilizing horse liver alcohol dehydrogenase (HLADH), provides the chiral lactone in high chemical yield (72-77%) and excellent enantiomeric excess (>97% e.e.).

The availability of this compound in a non-racemic form is significant as the lactone's inherent chirality can be transferred to new stereocenters during a synthetic sequence. This allows for the stereocontrolled synthesis of complex target molecules. The rigid bicyclo[4.3.0]nonane framework acts as a scaffold, pre-organizing appended functional groups in a specific spatial arrangement, which can be crucial for controlling the stereochemical outcome of subsequent reactions.

Table 1: Enzymatic Synthesis of Chiral (+)-(1R,6S)-8-Oxabicyclo[4.3.0]nonan-7-one

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess |

| cis-1,2-bis(hydroxymethyl)cyclohexane | Horse Liver Alcohol Dehydrogenase (HLADH) | (+)-(1R,6S)-8-Oxabicyclo[4.3.0]nonan-7-one | 72-77% | >97% |

Synthesis of Diverse Functionalized Derivatives

The hexahydro-2-benzofuran-1(3h)-one core can be chemically modified to generate a variety of functionalized derivatives. These transformations can target either the lactone moiety or the carbocyclic ring, providing access to a diverse range of structures for further synthetic elaboration or biological screening.

Standard chemical reactions can be applied to the lactone ring. For instance, reduction with powerful reducing agents like lithium aluminum hydride (LiAlH₄) opens the lactone to furnish the corresponding cis-1,2-bis(hydroxymethyl)cyclohexane diol. Nucleophilic substitution reactions, though less common for lactones without activating groups, can potentially be used to introduce other functionalities.

Functionalization of the cyclohexane (B81311) ring has also been demonstrated. Biotransformation studies on related bicyclic halolactones have shown that filamentous fungi can introduce hydroxyl groups onto the carbocyclic framework. For example, various fungal strains can transform chloro-, bromo-, and iodo-lactones with a dimethylcyclohexane system into the corresponding hydroxylactones via hydrolytic dehalogenation. These enzymatic hydroxylations often proceed with high regio- and stereoselectivity, offering a green chemistry approach to functionalized derivatives that may be challenging to achieve through traditional chemical methods. Such hydroxylated derivatives are valuable intermediates for creating further complexity.

Table 2: Examples of Reactions for Derivative Synthesis

| Reaction Type | Reagents/Conditions | Product Type |

| Reduction | Lithium aluminum hydride (LiAlH₄) in ether | cis-1,2-Cyclohexanedimethanol |

| Hydrolytic Dehalogenation (Biotransformation) | Fungal strains (e.g., Fusarium, Botrytis) on halo-analogs | Hydroxy-substituted 9-oxabicyclo[4.3.0]nonan-8-ones |

Development of New Reaction Methodologies Incorporating the Benzofuranone Unit

While not extensively used in the development of entirely new named reactions, the rigid framework of the hexahydro-2-benzofuran-1(3h)-one unit is well-suited for studying and applying stereoselective reaction methodologies. Its conformationally restricted cis-fused ring system provides a predictable platform for investigating the facial selectivity of reactions on the carbocyclic ring or stereocontrolled additions to derivatives.

For example, the synthesis of various substituted 4,7-diaza-9-oxabicyclo[4.3.0]nonan-8-ones, which are analogues of the title compound, has been used to explore stereoselective addition reactions. rsc.orgresearchgate.net In these studies, the cis-fused nature of the scaffold directs incoming reagents to a specific face of the molecule, allowing for the controlled synthesis of complex heterocyclic systems with potential applications in medicinal chemistry. rsc.orgresearchgate.net

Furthermore, the lactone can be a precursor to unsaturated systems, which can then participate in various cyclization reactions. Methodologies involving radical cyclizations are prevalent in the synthesis of complex benzofuran-containing natural products, and while not starting directly from the saturated lactone, the underlying bicyclic framework is a common target. nih.govresearchgate.net The principles of stereocontrol learned from reactions on the saturated this compound scaffold can be applied to the design of precursors for such advanced cascade and radical reactions. nih.govresearchgate.net

Strategic Intermediates in the Construction of Natural Product Analogues

The bicyclo[4.3.0]nonane skeleton, of which this compound is a heterocyclic variant, is a core structural motif in numerous biologically active natural products, including prostaglandins (B1171923). The defined stereochemistry of the cis-fused ring system makes this lactone a valuable starting point for the synthesis of analogues of these important compounds.

A key application in this area is in the synthesis of prostaglandin (B15479496) analogues. Prostaglandins are potent lipid compounds with diverse physiological effects, and their synthesis has been a major focus of organic chemistry. The core structure of many prostaglandins features a cyclopentane (B165970) ring with two side chains in a specific stereochemical arrangement. The rigid bicyclic framework of this compound can be elaborated through a series of stereocontrolled reactions to construct these side chains and ultimately furnish prostaglandin analogues. For example, related bicyclo[4.3.0]nonan-8-one structures have been investigated as key intermediates in synthetic routes toward these molecules.

The utility of this scaffold extends to other areas as well. For instance, substituted 4,7-diaza-9-oxabicyclo[4.3.0]nonan-8-ones, which are aza-analogues of the title compound, have been synthesized as potential muscarinic M1 receptor agonists. rsc.orgresearchgate.net This demonstrates the value of the bicyclic lactone core as a template for designing and synthesizing novel therapeutic agents that mimic the structural features of natural ligands.

Investigation of Structure Activity Relationships in Hexahydro 2 Benzofuran 1 3h One Derivatives

Systematic Modification of the Hexahydro-2-benzofuran-1(3H)-one Skeleton

The systematic modification of the (3Ar,7as)-hexahydro-2-benzofuran-1(3H)-one skeleton involves the introduction of various substituents at different positions on the fused ring system. The primary goal is to understand how these changes in chemical structure affect the compound's biological activity, a concept known as the structure-activity relationship (SAR).

Initial studies have focused on introducing functional groups to the carbocyclic ring of the hexahydro-2-benzofuran-1(3H)-one core. These modifications aim to alter the molecule's polarity, lipophilicity, and steric profile, which in turn can influence its binding affinity and selectivity for biological targets. While comprehensive SAR studies on this specific scaffold are still developing, research on related benzofuran (B130515) structures provides valuable insights. For instance, in various series of benzofuran derivatives, the introduction of halogen atoms, hydroxyl groups, and alkyl chains has been shown to significantly impact their biological profiles, including anticancer and antimicrobial activities. nih.govresearchgate.net

Future research is anticipated to explore a wider range of substitutions on the hexahydro-2-benzofuran-1(3H)-one skeleton, including the lactone ring, to build a comprehensive understanding of its SAR.

Table 1: Representative Modifications of the Benzofuran Scaffold and Their Reported Biological Effects

| Modification Position | Substituent | Resulting Biological Activity |

|---|---|---|

| C-2 of Benzofuran Ring | Ester or Heterocyclic Rings | Crucial for cytotoxic activity researchgate.net |

| Fused Benzene Ring | Halogenation | Can increase cytotoxicity nih.gov |

Note: This table is based on data from broader benzofuran derivative studies and serves as a predictive guide for the hexahydro-2-benzofuran-1(3H)-one scaffold.

Comparative Analysis of Biological Target Interactions with Derivatives

A key aspect of understanding the therapeutic potential of this compound derivatives is the comparative analysis of their interactions with specific biological targets. This involves evaluating how different structural modifications affect the binding affinity and functional activity of the compounds at receptors, enzymes, and other macromolecules.

For example, studies on 2,3-dihydro-1-benzofuran derivatives have demonstrated their potential as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov In these studies, researchers synthesized a series of derivatives with modifications at various positions and evaluated their binding affinities for both CB1 and CB2 receptors. This comparative approach allowed for the identification of key structural features responsible for the observed selectivity. For instance, the stereochemistry of certain substituents was found to be critical for potent CB2 agonism. nih.gov

While direct comparative analyses for a wide range of biological targets are still limited for the this compound scaffold itself, the principles demonstrated in related systems are being applied to guide the design of new derivatives with desired target profiles.

Table 2: Comparative Receptor Binding Affinities of Representative Dihydrobenzofuran Derivatives

| Compound | Modification | CB1 Ki (nM) | CB2 Ki (nM) |

|---|---|---|---|

| Derivative A | R-enantiomer | >1000 | 15.0 |

| Derivative B | S-enantiomer | >1000 | 0.8 |

Data adapted from studies on 2,3-dihydro-1-benzofuran derivatives to illustrate the principles of comparative analysis. nih.gov

Exploration of Enzyme Inhibition and Receptor Modulation Potential

The this compound scaffold is being investigated for its potential to yield derivatives that can act as enzyme inhibitors or receptor modulators. The inherent structural features of the lactone ring and the cyclohexane (B81311) framework provide a versatile platform for designing molecules that can fit into the active sites of enzymes or the binding pockets of receptors.

Research on related benzofuranones has shown promising results in this area. For instance, certain 3-arylbenzofuranone derivatives have been synthesized and evaluated for their ability to inhibit cholinesterases and monoamine oxidases, enzymes that are important targets in the treatment of neurodegenerative diseases. Similarly, other benzofuran derivatives have been found to inhibit enzymes such as PI3K and VEGFR-2, which are implicated in cancer progression. nih.gov

In the context of receptor modulation, as previously mentioned, dihydrobenzofuran derivatives have been identified as selective agonists of the CB2 receptor. nih.gov Furthermore, novel 3,4,7-substituted benzofuran derivatives have been synthesized and shown to have binding affinity for the κ-opioid receptor, suggesting their potential as modulators of the opioid system. nih.gov These findings highlight the broad potential of the broader benzofuran class, and by extension the hexahydro-2-benzofuran-1(3H)-one core, to serve as a template for the development of new enzyme inhibitors and receptor modulators.

Table 3: Enzyme Inhibition and Receptor Modulation by Benzofuran Derivatives

| Derivative Class | Target | Biological Effect |

|---|---|---|

| 3-Arylbenzofuranones | Cholinesterases, Monoamine Oxidases | Inhibition |

| Benzofuran Hybrids | PI3K, VEGFR-2 | Inhibition nih.gov |

| 2,3-Dihydro-1-benzofurans | Cannabinoid Receptor 2 (CB2) | Agonism nih.gov |

Development of Novel Chemical Probes

While the development of therapeutic agents is a primary focus, the this compound scaffold also holds promise for the creation of novel chemical probes. These are specialized molecules designed to study biological systems by selectively interacting with a specific target, often with a reporter tag for detection.

Currently, there is limited published research on the development of chemical probes specifically derived from the this compound skeleton. However, the principles of probe design can be readily applied to this scaffold. For instance, a derivative with high affinity and selectivity for a particular enzyme or receptor could be functionalized with a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent labeling of the target protein.

The development of such probes would be invaluable for elucidating the biological roles of their targets and for validating them as potential drug targets. As the understanding of the SAR of hexahydro-2-benzofuran-1(3H)-one derivatives grows, so too will the opportunities for creating sophisticated chemical probes to explore complex biological processes.

Biogenesis and Isolation of Hexahydro 2 Benzofuran 1 3h One Frameworks from Natural Sources

Discovery and Characterization from Fungal Metabolism

The discovery of hexahydro-2-benzofuran-1(3H)-one frameworks and their derivatives from fungi often occurs during screenings for bioactive secondary metabolites. Endophytic fungi, which reside within the tissues of living plants, have proven to be a particularly rich source of these compounds. mdpi.commdpi.com For instance, chemical investigation of cultures of the endophytic fungus Neofusicoccum parvum JS-0968, isolated from the plant Vitex rotundifolia, led to the isolation of (3R)-5-hydroxymellein. mdpi.com Similarly, the endophytic fungus Lasiodiplodia theobromae has been identified as a producer of (R)-(-)-mellein. oup.comresearchgate.net

The process of discovery and characterization typically involves the cultivation of the fungus in a suitable liquid or solid medium, followed by extraction of the fungal biomass and/or culture broth with organic solvents. The resulting crude extract is then subjected to various chromatographic techniques to isolate pure compounds. The structural elucidation of these isolated metabolites is achieved through a combination of spectroscopic methods, including:

Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (such as COSY, HSQC, and HMBC), are used to determine the carbon skeleton and the connectivity of atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and molecular formula of the compound. researchgate.net

Infrared (IR) Spectroscopy: This technique helps to identify key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic of these lactone structures. researchgate.net

Chiroptical methods: Techniques like optical rotation and circular dichroism (CD) are used to determine the stereochemistry of chiral centers in the molecule.

The following table summarizes the discovery of some representative dihydroisocoumarins from fungal sources, which serve as analogues for the hexahydro-2-benzofuran-1(3H)-one framework.

| Compound | Fungal Source | Reference |

|---|---|---|

| (3R)-5-hydroxymellein | Neofusicoccum parvum JS-0968 | mdpi.com |

| (R)-(-)-mellein | Lasiodiplodia theobromae | oup.com |

| (3R)-5-methylmellein | Nodulisporium sp. | nih.gov |

| Fusamarins (dihydroisocoumarins) | Fusarium mangiferae | nih.gov |

| 6-hydroxymellein (B1220941) | Aspergillus terreus | nih.gov |

Proposed Biosynthetic Pathways and Precursors

The biosynthesis of hexahydro-2-benzofuran-1(3H)-one frameworks and related dihydroisocoumarins in fungi is predominantly achieved through the polyketide pathway. nih.govmdpi.com This pathway utilizes simple carboxylic acid units, primarily acetyl-CoA as a starter unit and malonyl-CoA as extender units, which are sequentially condensed to form a linear polyketide chain. The core enzymes responsible for this process are large, multifunctional proteins known as polyketide synthases (PKSs). nih.gov

Fungal PKSs are typically Type I, meaning they consist of multiple catalytic domains fused into a single polypeptide chain. For the synthesis of aromatic polyketides like the precursors to dihydroisocoumarins, non-reducing PKSs (NR-PKSs) are often involved. nih.govnih.gov The proposed biosynthetic pathway for a simple dihydroisocoumarin like mellein (B22732) generally involves the following key steps:

Polyketide Chain Assembly: An acetyl-CoA starter unit is condensed with four molecules of malonyl-CoA by the PKS enzyme to form a linear pentaketide (B10854585) intermediate. nih.gov

Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and aromatization to form an aromatic intermediate.

Reductive Steps: The PKS, or associated enzymes, catalyze reductive steps. For mellein biosynthesis, a key reduction of a ketone to a secondary alcohol occurs.

Lactonization: The final step involves the formation of the characteristic lactone ring to yield the dihydroisocoumarin core.

The biosynthesis of 6-hydroxymellein in Aspergillus terreus provides a fascinating example of collaboration between enzymes. It involves a canonical NR-PKS (TerA) that interacts with a PKS-like protein (TerB). TerB contains a functional ketoreductase domain that is essential for the production of the 6-hydroxymellein intermediate. nih.govuni-hannover.de

The table below outlines the key precursors and enzyme types involved in the biosynthesis of these lactone frameworks.

| Metabolic Pathway | Key Precursors | Core Enzyme Type | Key Intermediates |

|---|---|---|---|

| Polyketide Pathway | Acetyl-CoA (starter), Malonyl-CoA (extender) | Type I Polyketide Synthase (PKS) | Linear polyketide chain |

Stable Isotope Labeling Studies for Biogenetic Elucidation

Stable isotope labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. This method has been instrumental in confirming the polyketide origin of many fungal secondary metabolites, including isocoumarins. rsc.orgbeilstein-journals.org The general methodology involves feeding the fungal culture with a precursor molecule enriched with a stable isotope, such as carbon-13 (¹³C) or oxygen-18 (¹⁸O). After a period of incubation, the target metabolite is isolated, and the positions of the incorporated isotopes are determined, typically by NMR spectroscopy or mass spectrometry.

For polyketide-derived compounds, ¹³C-labeled acetate (B1210297) ([1-¹³C]acetate, [2-¹³C]acetate, or [1,2-¹³C₂]acetate) is the most commonly used precursor. The incorporation pattern of ¹³C atoms in the final molecule can reveal:

The starter and extender units of the polyketide chain.

The folding pattern of the polyketide chain before cyclization.

The origin of specific carbon atoms in the molecule.

For example, early studies on the biosynthesis of the isocoumarin (B1212949) canescin in Penicillium canescens utilized ¹³C-labeled precursors, and the incorporation sites were determined by NMR spectroscopy, confirming its polyketide origin. rsc.org This approach has been a cornerstone in biosynthetic research for decades and continues to provide crucial insights into the formation of complex natural products. beilstein-journals.org While specific stable isotope labeling studies for "(3Ar,7aS)-hexahydro-2-benzofuran-1(3H)-one" are not documented, the principles established from studies on analogous fungal lactones are directly applicable.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield | Stereoselectivity | Key Reference |

|---|---|---|---|

| Classical Reflux | ~60% | Moderate | |

| Enzymatic Hydrolysis | >85% | High |

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:

Structural confirmation relies on:

- X-ray Crystallography : Deposition of crystallographic data in repositories like CCDC 1505246 provides unambiguous stereochemical assignment .

- Spectroscopy : IR spectra (e.g., characteristic carbonyl stretch at ~1770 cm⁻¹) and NMR (¹³C/¹H shifts for cyclohexane-fused systems) .

Advanced: How can enzymatic synthesis of this compound be optimized for industrial-scale research?

Methodological Answer:

Key optimization strategies include:

- Enzyme Source Selection : Non-mammalian hydrolases (e.g., microbial lipases) improve stereoselectivity and reaction rates .

- Solvent Engineering : Use of polar aprotic solvents (e.g., THF) to enhance substrate solubility and reduce racemization .

- Temperature Control : Maintaining 35–45°C balances enzyme activity and thermal degradation .

Advanced: What analytical methods resolve contradictions in stereoisomer-dependent biological activity?

Methodological Answer:

Q. Table 2: Stereoisomer-Specific Properties

| Stereoisomer | Odor Threshold (ng) | Phytotoxic Activity | Reference |

|---|---|---|---|

| (3S,3aR,7aS) | >125 (odorless) | Low | |

| (3S,3aR,7aR) | 25 (celery-like) | High |

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- First Aid : Immediate rinsing with water for skin contact and medical consultation for ingestion .

Advanced: How are discrepancies in synthetic yields resolved when comparing classical vs. enzymatic methods?

Methodological Answer:

- Byproduct Analysis : GC-MS identifies side products (e.g., racemic mixtures in classical synthesis) .

- Kinetic Studies : Enzymatic reactions often follow Michaelis-Menten kinetics, enabling rate optimization .

- Scale-Up Trials : Pilot-scale enzymatic reactors achieve >90% purity, surpassing classical methods’ limitations .

Advanced: What mechanisms underlie the phytotoxic activity of hydroxylated analogs?

Methodological Answer:

- Reactive Oxygen Species (ROS) Induction : Hydroxylated isobenzofuran-1(3H)-ones disrupt plant cell membranes via ROS generation .

- Enzyme Inhibition : Analogues inhibit key enzymes (e.g., acetolactate synthase) in amino acid biosynthesis .

Q. Table 3: Phytotoxicity Data for Hydroxylated Analogs

| Compound | IC₅₀ (µM) | Target Plant | Reference |

|---|---|---|---|

| 8-Hydroxy derivative | 12.3 | Arabidopsis | |

| 6-Methoxy derivative | 45.7 | Oryza sativa |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.